kaempferol 3-O-rhamnoside

Description

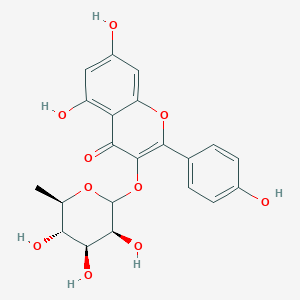

Structure

3D Structure

Properties

Molecular Formula |

C21H20O10 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21?/m1/s1 |

InChI Key |

SOSLMHZOJATCCP-VVTWGIOXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Synonyms |

kaempferol 3-O-alpha-rhamnoside kaempferol 3-O-rhamnoside |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of Kaempferol 3-O-rhamnoside

Topic: Chemical Structure, Molecular Weight, and Technical Characterization of Kaempferol 3-O-rhamnoside (Afzelin) Content Type: Technical Monograph Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Structural Elucidation, Isolation Protocols, and Pharmacological Mechanisms[1][2]

Executive Summary

This compound (commonly known as Afzelin ) is a bioactive flavonol glycoside characterized by the attachment of an alpha-L-rhamnopyranosyl moiety to the C-3 position of a kaempferol backbone.[1][2][3][4][5][6][7] Widely distributed in medicinal flora such as Schima wallichii, Pithecellobium dulce, and Houttuynia cordata, it serves as a critical reference standard in phytochemical analysis and a lead scaffold for anti-inflammatory and anti-cancer drug development. This guide provides a rigorous technical breakdown of its physicochemical identity, validated isolation workflows, and molecular mechanisms of action.[2]

Physicochemical Identity & Structural Architecture[1][2]

The core structure of Afzelin consists of a polyphenolic aglycone (Kaempferol) linked via an O-glycosidic bond to a deoxyhexose sugar (Rhamnose).[2] Understanding the stereochemistry of the rhamnose moiety (alpha-L-configuration) is vital for distinguishing it from other isomers.[1][2]

Table 1: Chemical Specifications

| Parameter | Technical Detail |

| Common Name | Afzelin; Kaempferin |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

| CAS Registry Number | 482-39-3 |

| Molecular Formula | C₂₁H₂₀O₁₀ |

| Molecular Weight | 432.38 g/mol |

| Aglycone | Kaempferol (3,5,7,4'-tetrahydroxyflavone) |

| Glycone | |

| Linkage | O-glycosidic linkage at C-3 |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water |

| Appearance | Yellow amorphous powder or needles |

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and functional groups defining the molecule.[2]

Figure 1: Structural connectivity showing the Kaempferol backbone linked to the Rhamnose moiety.[4][6][8]

Analytical Characterization (NMR & MS)[2][10][11][12]

Accurate identification requires correlating Mass Spectrometry (MS) fragmentation with Nuclear Magnetic Resonance (NMR) shifts.[2]

Mass Spectrometry (ESI-MS)[1][2]

-

Precursor Ion:

-

Fragmentation Pattern:

Nuclear Magnetic Resonance (NMR) Data

The following shifts are diagnostic for Afzelin in DMSO-

-

Rhamnose Methyl Group (

H): A doublet at -

Anomeric Proton (

H): A doublet at -

A-Ring Protons: Two doublets at

(H-6) and -

B-Ring Protons: Two doublets at

(H-3',5') and

Isolation and Purification Protocol

The following protocol is synthesized from established methodologies for isolating flavonol rhamnosides from plant matrices (e.g., Schima wallichii leaves).

Reagents & Materials[1][2][9][11][13][14][15]

-

Solvents: Ethanol (70%), n-Hexane, Ethyl Acetate (EtOAc), Methanol.[2]

-

Stationary Phase: Silica gel 60 (230–400 mesh) or Sephadex LH-20.[1][2]

Step-by-Step Methodology

-

Extraction: Macerate dried, powdered leaves (1 kg) in 70% Ethanol (3 x 3L) for 72 hours at room temperature. Filter and concentrate under reduced pressure (Rotary Evaporator at 45°C) to obtain the Crude Extract.

-

Liquid-Liquid Partitioning:

-

Chromatographic Isolation:

-

Polishing: Purify active fractions using Sephadex LH-20 (eluting with Methanol) to remove polymeric tannins.[1][2]

-

Crystallization: Recrystallize from Methanol/Water to yield yellow needles.

Workflow Visualization

Figure 2: Isolation workflow targeting the Ethyl Acetate fraction.

Pharmacological Potential & Drug Development[2][6][15][16]

Afzelin exhibits a distinct pharmacological profile driven by its ability to modulate oxidative stress and mitochondrial function.[2]

Mechanism of Action[11]

-

Antioxidant Activity: Direct scavenging of DPPH and ABTS radicals.[2] The 4'-OH group on the B-ring and the 5,7-di-OH on the A-ring are critical for electron donation.[1]

-

Anti-Inflammatory: Inhibits the expression of COX-2 and iNOS enzymes, reducing the production of Prostaglandin E2 (PGE2) and Nitric Oxide (NO).[2]

-

Mitochondrial Protection: In models of oxidative damage (e.g., AAPH-induced), Afzelin attenuates mitochondrial depolarization and modulates mitophagy-related proteins (Parkin, PINK1).[2]

-

Anti-Cancer: Induces apoptosis in MCF-7 breast cancer cells via the caspase cascade.[1][2]

Signaling Pathway Diagram[1][2]

Figure 3: Pharmacological interaction map showing cytoprotective and apoptotic pathways.

References

-

PubChem. (2025).[2][5][9][10][11] Kaempferol 3-O-alpha-L-rhamnoside (CID 15558501).[1][2][5][9] National Library of Medicine.[2] [Link][2]

-

Sasmita, P., et al. (2022).[2][8] Antiplasmodial properties of kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii.[1][2][12] Experimental and Therapeutic Medicine.[2][13] [Link]

-

Akter, S., et al. (2022).[2][8][14] Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce.[1][2] BMC Complementary Medicine and Therapies.[2] [Link][2]

-

Markham, K.R., et al. (1992).[2] Kaempferol-3-O-glucosyl(1-2)rhamnoside from Ginkgo biloba and a reappraisal of other gluco-rhamnoside structures.[1][2][3] Phytochemistry.[2][13][14][15][10][11][16] [Link]

Sources

- 1. Kaempferol 3-O-(Alpha-L-Rhamnopyranosyl(1->2)-Beta-D-Galactopyranosyl)-7-O-Alpha-L-Rhamnopyranoside | C33H40O19 | CID 57397583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kaempferol 3-O-rhamninoside | C33H40O19 | CID 23815364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kaempferol-3-O-glucosyl(1-2)rhamnoside from Ginkgo biloba and a reappraisal of other gluco(1-2, 1-3 and 1-4)rhamnoside structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Afzelin(Kaempferol-3-O-Alpha-L-Rhamnopyranoside)(P) [lgcstandards.com]

- 5. kaempferol-3-O-alpha-L-rhamnoside | C21H20O10 | CID 15558501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. abmole.com [abmole.com]

- 8. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C21H19O10- | CID 25202794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Afzelin = 90 LC/MS-UV 482-39-3 [sigmaaldrich.com]

- 11. Afzelin | C21H20O10 | CID 5316673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Antiplasmodial properties of kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii against chloroquine-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. d-nb.info [d-nb.info]

Natural Plant Sources of Afzelin (Kaempferol 3-O-rhamnoside): A Technical Guide

Executive Summary Afzelin (Kaempferol 3-O-rhamnoside) is a bioactive flavonol glycoside increasingly recognized for its potent oncological, anti-inflammatory, and neuroprotective properties. Unlike its aglycone precursor kaempferol, the rhamnosyl moiety at the C-3 position confers unique solubility and pharmacokinetic profiles, enhancing its efficacy in targeting mitochondrial pathways and suppressing cytokine storms. This guide provides a technical analysis of high-yield botanical sources, optimized extraction methodologies, and the mechanistic basis of its therapeutic action.

Chemical Identity & Biosynthetic Origin[1]

Chemical Structure: Afzelin is characterized by a kaempferol backbone glycosylated at the C-3 hydroxyl group with L-rhamnose.[1]

-

IUPAC Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

-

Molecular Formula: C₂₁H₂₀O₁₀

-

Molecular Weight: 432.38 g/mol

Biosynthetic Pathway: The synthesis of Afzelin in planta follows the phenylpropanoid pathway, diverging at the flavonol synthase (FLS) step. The critical final step involves the glycosylation of kaempferol by specific UDP-rhamnose dependent glycosyltransferases (e.g., UGT78D1).

Figure 1: Biosynthetic pathway of Afzelin from L-Tyrosine. The critical rhamnosylation step is catalyzed by specific UGTs.

Botanical Distribution & Quantitative Yields[4][6][7]

While Afzelin is ubiquitous in the Rosaceae and Nymphaeaceae families, industrial viability depends on specific tissue concentration. Recent metabolomic profiling has identified Acanthopanax senticosus (Siberian Ginseng) and Lespedeza cuneata as superior sources compared to traditional sources like Water Lily.

Comparative Yield Table

| Plant Species | Family | Part Used | Afzelin Content (mg/g dry wt) | Notes |

| Acanthopanax senticosus | Araliaceae | Stems | 47.99 | Highest reported yield; stem bark is rich in glycosides.[2] |

| Lespedeza cuneata | Fabaceae | Aerial parts | 0.72 – 11.83 | Highly variable based on harvest time; rich in total flavonoids. |

| Zanthoxylum bungeanum | Rutaceae | Leaves | 6.84 | Yield obtained via optimized ATPS extraction. |

| Nymphaea odorata | Nymphaeaceae | Flowers | ~1.5 - 5.0* | Traditional source; often co-elutes with quercitrin. |

| Pithecellobium dulce | Fabaceae | Leaves | High** | 70% tumor inhibition at 50mg/kg; exact mg/g varies by extraction. |

| Cornus officinalis | Cornaceae | Fruit/Leaves | Moderate | Rich in iridoids; Afzelin present as minor constituent. |

*Estimated based on comparative HPLC peak areas relative to total flavonoids. **High biological activity confirmed; specific isolation yield varies by solvent polarity.

Key Sourcing Insight: For high-purity isolation, Acanthopanax senticosus stems represent the most efficient biomass, offering nearly 4-fold higher concentrations than Lespedeza and significantly higher than Nymphaea species.

Extraction & Isolation Methodologies

To maximize yield and purity, a polarity-gradient fractionation approach is required. The rhamnoside moiety renders Afzelin moderately polar, necessitating the removal of lipophilic chlorophylls (via hexane) and highly polar glycosides (via water).

Protocol A: Standard Laboratory Isolation (High Purity)

Best for: Pharmacological assay preparation.

-

Defatting (Pre-treatment):

-

Pulverize dried leaves/stems (e.g., Pithecellobium dulce or Acanthopanax) to <40 mesh.

-

Extract with n-Hexane (1:10 w/v) for 24 hours.

-

Purpose: Removes chlorophyll, lipids, and waxes that interfere with HPLC. Discard hexane fraction.

-

-

Primary Extraction:

-

Extract residue with 80% Methanol (1:10 w/v) for 48 hours at room temperature.

-

Filter and concentrate under vacuum (Rotavap) at 40°C to obtain crude methanolic extract.

-

-

Liquid-Liquid Fractionation:

-

Suspend crude extract in distilled water.

-

Partition sequentially with:

-

Chloroform (removes remaining non-polar aglycones).

-

Ethyl Acetate (EtOAc) (Target Fraction).[3]

-

n-Butanol (removes highly polar di/tri-glycosides).

-

-

Critical Step: Afzelin concentrates in the Ethyl Acetate fraction.

-

-

Chromatographic Isolation:

-

Load EtOAc fraction onto a Silica Gel 60 column.

-

Elute with gradient: Chloroform:Methanol (90:10 → 70:30) .

-

Monitor fractions via TLC; Afzelin typically elutes in mid-polarity fractions.

-

Protocol B: Aqueous Two-Phase System (ATPS) (Scalable/Green)

Best for: Industrial scale-up (e.g., Zanthoxylum leaves).

-

System: Ethanol / NaH₂PO₄.

-

Conditions: 29% (w/w) NaH₂PO₄ + 25% (w/w) Ethanol.

-

Procedure: Mix crude extract with salt/alcohol system. Afzelin partitions preferentially into the ethanol-rich top phase, leaving impurities in the salt-rich bottom phase.

-

Yield: ~90% recovery rate with significantly reduced solvent toxicity.

Pharmacological Potential & Mechanisms[2][10]

Afzelin exhibits a "multi-target" therapeutic profile.[1] Its glycosylation allows it to penetrate cellular membranes while retaining specific affinity for mitochondrial and enzymatic targets.

Oncological Mechanism (Apoptosis Induction)

In breast (MCF-7) and lung cancer models, Afzelin triggers the intrinsic apoptotic pathway. It acts as a mitochondrial stressor in neoplastic cells, leading to the release of cytochrome c.

Figure 2: Mechanism of Afzelin-induced apoptosis in MCF-7 breast cancer cells via the mitochondrial caspase cascade.

Anti-Inflammatory & Asthma Attenuation

Afzelin modulates the immune response by inhibiting the GATA3 transcription factor, a master regulator of Th2 cell differentiation.

-

Mechanism: Downregulation of GATA3 → Reduced IL-4, IL-5, IL-13 secretion → Decreased eosinophil infiltration.

-

Application: Potential non-steroidal maintenance therapy for allergic asthma.

Neuroprotection & Enzyme Inhibition

-

Acetylcholinesterase (AChE) Inhibition: IC50 = 365 nM. Afzelin binds to the active site of AChE, preventing acetylcholine breakdown, relevant for Alzheimer's therapy.

-

Mitochondrial Biogenesis: Upregulates PGC-1α and inhibits PINK1/Parkin-mediated mitophagy, preserving mitochondrial mass in neuronal cells under oxidative stress.

References

-

Isolation and Anti-Cancer Activity in Schima wallichii Title: Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway. Source: Oncology Letters (NIH). URL:[Link]

-

Afzelin in Pithecellobium dulce Title: Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves.[1] Source: BMC Complementary Medicine and Therapies. URL:[Link]

-

High Yield in Acanthopanax senticosus Title: Quantitative analysis of flavonoids in Acanthopanax species by HPLC.[4][5][2] Source: Asian Journal of Chemistry. URL:[Link] (Referenced via snippet 1.13)

-

Extraction from Zanthoxylum bungeanum Title: Extraction and Purification of Quercitrin, Hyperoside, Rutin, and Afzelin from Zanthoxylum Bungeanum Maxim Leaves Using an Aqueous Two-Phase System. Source: Journal of Food Science. URL:[Link] (Referenced via snippet 1.13)

-

Biosynthesis in E. coli Title: Production of this compound from glucose using engineered Escherichia coli. Source: Journal of Industrial Microbiology and Biotechnology. URL:[Link]

Sources

Kaempferol 3-O-rhamnoside CAS number and chemical identifiers

[1][2][3]

Chemical Identity & Physicochemical Profiling

Kaempferol 3-O-rhamnoside, commonly known as Afzelin , is a monoglycosidic flavonol found ubiquitously in Nymphaea odorata, Schima wallichii, and Tetrastigma hemsleyanum.[1][2][3][4] It is structurally characterized by the attachment of an alpha-L-rhamnosyl residue at the C-3 position of the kaempferol aglycone.[5][1] This glycosylation significantly alters its solubility and pharmacokinetic profile compared to the aglycone.

Core Identifiers

| Identifier Type | Value |

| Common Name | Afzelin |

| Synonyms | Kaempferol-3-rhamnoside; Kaempferin; 3-(α-L-Rhamnopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |

| CAS Number | 482-39-3 |

| PubChem CID | 5316673 |

| Molecular Formula | C₂₁H₂₀O₁₀ |

| Molecular Weight | 432.38 g/mol |

| InChIKey | SOSLMHZOJATCCP-AEIZVZFYSA-N |

| SMILES | CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |

Physicochemical Properties[1][2][5][9][10][13][14]

Structural Characterization & Spectroscopy

To validate the identity of this compound, researchers must confirm both the aglycone core and the rhamnose sugar moiety.[5][1]

Mass Spectrometry (ESI-MS)[1]

-

Negative Mode ([M-H]⁻): m/z 431.

-

Fragmentation: Loss of the rhamnosyl moiety (146 Da) yields the kaempferol aglycone fragment at m/z 285.

Nuclear Magnetic Resonance (NMR)[1][11][15]

-

¹H NMR (500 MHz, DMSO-d₆):

-

Aglycone: Distinct meta-coupled doublets for H-6 and H-8 (~6.20–6.40 ppm) and an AA'BB' system for the B-ring protons (H-2'/H-6' at ~7.7 ppm; H-3'/H-5' at ~6.9 ppm).[5][1]

-

Sugar Moiety: The anomeric proton (H-1'') typically appears as a doublet at ~5.3 ppm with a small coupling constant (J ≈ 1.5 Hz), characteristic of the α-L-rhamnopyranosyl configuration.[5][1] The methyl group of rhamnose appears as a doublet at ~0.8–0.9 ppm.

-

Analytical Methodologies: Extraction & Quantification

The following protocol provides a self-validating system for isolating and quantifying Afzelin from complex plant matrices.

Protocol: HPLC-DAD Quantification

Principle: Reverse-phase chromatography separates the glycoside based on polarity.[5][1][6] Acidification of the mobile phase is critical to suppress the ionization of phenolic hydroxyl groups, ensuring sharp peak shapes.

Reagents:

-

Formic Acid (0.1%) or Phosphoric Acid.[5]

-

Standard Reference Material: Afzelin (CAS 482-39-3, >98% purity).[5]

Step-by-Step Workflow:

-

Sample Preparation:

-

Extract 1.0 g dried plant powder with 20 mL 80% MeOH via ultrasonication (30 min, <40°C).

-

Centrifuge at 10,000 rpm for 10 min.

-

Filter supernatant through a 0.22 µm PTFE membrane.

-

-

Chromatographic Conditions:

-

Gradient Program:

Visualization: Analytical Workflow

Figure 1: Step-by-step analytical workflow for the extraction and HPLC quantification of this compound.

Biological Mechanisms & Pharmacodynamics

Afzelin exhibits distinct bioactivity separate from its aglycone, primarily driving anti-inflammatory and apoptotic pathways.[2][8]

Mechanism 1: Apoptosis Induction (Cancer)

In MCF-7 breast cancer cells, Afzelin triggers the intrinsic mitochondrial pathway.[5] It promotes the release of cytochrome c, leading to the cleavage of Caspase-9 and Caspase-3 , and subsequently the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis [1].

Mechanism 2: Anti-Inflammatory (NF-κB Inhibition)

Afzelin inhibits the phosphorylation of kinases upstream of NF-κB.[5][1] By blocking the translocation of the p65 subunit to the nucleus, it suppresses the transcription of pro-inflammatory cytokines like IL-6 and TNF-α [2].[1]

Visualization: Signaling Pathway

Figure 2: Dual mechanistic action of Afzelin: Induction of mitochondrial apoptosis and inhibition of NF-κB mediated inflammation.[5][1]

Handling, Stability, & Storage

To maintain scientific integrity during experimentation:

-

Storage: Lyophilized powder must be stored at -20°C in a desiccated, dark environment.

-

Solution Stability: Stock solutions in DMSO are stable for 1 month at -20°C. Aqueous solutions should be prepared fresh to prevent hydrolysis of the O-glycosidic bond.[5][1]

-

Light Sensitivity: Flavonols are photo-sensitive; perform all extractions and handling under low light or in amber glassware.[5][1]

References

-

NIH/PubChem. (2025).[5] Afzelin | C21H20O10 | CID 5316673.[3][9] National Library of Medicine. [Link]

-

Subarnas, A., et al. (2012). Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth.[5][1][4][10][11][12] inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway.[5][1][10][11] Oncology Letters. [Link][5][1]

Sources

- 1. Kaempferol 3-isorhamninoside-7-rhamnoside | C39H50O23 | CID 44258758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Afzelin | C21H20O10 | CID 5316673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kaempferol 3-O-rhamninoside | C33H40O19 | CID 23815364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Afzelin - Wikipedia [en.wikipedia.org]

- 10. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: Biosynthetic Pathway and Engineering of Flavonoid Rhamnosides

Executive Summary

Flavonoid rhamnosides (e.g., quercitrin, myricitrin, icariin) represent a critical class of glycosylated secondary metabolites in medicinal plants, governing bioavailability, solubility, and pharmacological efficacy.[1] Unlike glucose, the deoxy sugar L-rhamnose imparts unique hydrophobic properties to the flavonoid aglycone, influencing membrane permeability and target interaction.

This guide dissects the biosynthetic architecture of these compounds, focusing on the rate-limiting supply of UDP-L-rhamnose and the regioselective precision of UDP-dependent glycosyltransferases (UGTs). It provides a roadmap for researchers aiming to characterize these pathways or reconstitute them in heterologous hosts for drug development.

Part 1: The UDP-Rhamnose Supply Chain (The Donor Module)

The biosynthesis of flavonoid rhamnosides is a convergent process. While the flavonoid backbone is derived from the phenylpropanoid pathway, the rhamnose moiety originates from the nucleotide sugar metabolism. The availability of UDP-L-rhamnose (UDP-Rha) is frequently the metabolic bottleneck in both native plants and engineered systems.

The Conversion Mechanism

In the cytosol, UDP-Rha is synthesized de novo from UDP-D-glucose. This transformation is catalyzed by UDP-L-rhamnose synthase (RHM) , a bifunctional enzyme that performs three distinct chemical reactions without releasing intermediates.

-

Dehydration: The N-terminal domain of RHM acts as a dehydratase, converting UDP-D-glucose to UDP-4-keto-6-deoxy-D-glucose.

-

Epimerization & Reduction: The C-terminal domain performs a sequential epimerization at C3 and C5, followed by a stereospecific reduction at C4, yielding UDP-L-rhamnose.

Critical Insight for Engineers: In metabolic engineering (e.g., E. coli or S. cerevisiae), overexpression of the native RHM (like AtRHM1 from Arabidopsis) is often insufficient due to feedback inhibition. High-yield systems often require coupling this module with a "pull" mechanism (a highly active UGT) to prevent product inhibition.

Part 2: The Glycosyltransferase Machinery (The Transfer Module)

The terminal step involves the transfer of the rhamnosyl moiety from UDP-Rha to a specific hydroxyl group on the flavonoid aglycone (commonly the 3-OH or 7-OH position). This is catalyzed by Family 1 UGTs.

Structural Biology of Rhamnosylation

Plant UGTs share a conserved GT-B fold and a C-terminal Plant Secondary Product Glycosyltransferase (PSPG) motif, which binds the UDP sugar donor.

-

Catalytic Mechanism: Unlike the catalytic triad found in hydrolases, rhamnosyltransferases (like UGT89C1) often utilize a His-Asp catalytic dyad .

-

The histidine acts as a general base, deprotonating the acceptor hydroxyl group on the flavonoid.

-

This facilitates a direct nucleophilic attack on the anomeric C1 carbon of the rhamnose.

-

The reaction proceeds via an

-like mechanism, resulting in an inversion of configuration at the anomeric center (from

-

Regioselectivity and Specificity

The "gatekeeper" residues within the N-terminal domain dictate which hydroxyl group is targeted.

-

3-O-glycosylation: Enhances water solubility but may reduce membrane permeability.

-

7-O-glycosylation: Often associated with increased stability against hydrolysis.

Experimental Note: When screening novel UGTs, specificity is rarely absolute. Kinetic profiling (

Part 3: Visualization of the Biosynthetic Logic

The following diagram illustrates the convergence of the nucleotide sugar pathway and the flavonoid backbone biosynthesis, culminating in the specific rhamnosylation event.

Caption: Convergence of the phenylpropanoid pathway (left) and nucleotide sugar metabolism (right) at the UGT interface.

Part 4: Analytical Workflow for Characterization

Accurate identification of flavonoid rhamnosides requires distinguishing them from glucosides and galactosides, which have identical molecular weights (hexosides) but different fragmentation patterns compared to deoxyhexosides (rhamnosides).

Protocol: LC-MS/MS Identification

Objective: To validate the presence of rhamnosylated flavonoids in plant extracts or engineered cell lysates.

| Step | Action | Technical Rationale |

| 1. Extraction | Homogenize tissue in 70% MeOH + 0.1% Formic Acid . Sonicate (15 min, <40°C). | Acidic methanol stabilizes the glycosidic bond while precipitating proteins. Heat prevents enzymatic degradation. |

| 2. Clarification | Centrifuge at 12,000 x g for 10 min. Filter supernatant (0.22 µm PTFE). | Removes particulates that clog HPLC columns. PTFE is compatible with organic solvents. |

| 3. Separation | Column: C18 Reverse Phase (1.8 µm, 2.1 x 100 mm).Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.Gradient: 5-95% B over 12 mins. | Rhamnosides are less polar than glucosides and typically elute later. High resolution is needed to separate isomers. |

| 4. Detection | MS Source: ESI Negative Mode.Scan: Full Scan (MS1) + Data Dependent MS2. | Phenolic hydroxyls ionize best in negative mode ( |

| 5. Validation | Look for neutral loss of 146 Da (Rhamnose moiety). | Loss of 162 Da indicates Glucose/Galactose. Loss of 146 Da is diagnostic for Deoxyhexose (Rhamnose). |

Self-Validating Check

To confirm the sugar identity without an expensive standard:

-

Perform acid hydrolysis (2N HCl, 90°C, 1 hr).

-

Analyze the hydrolysate via HPLC.

-

The aglycone peak should appear, and the rhamnose peak should co-elute with a pure rhamnose standard (detectable via Refractive Index or ELSD if MS is unavailable for sugars).

Part 5: Metabolic Engineering Strategy

For drug development, relying on plant extraction is often unsustainable due to low yields and seasonal variation. Reconstituting the pathway in E. coli is a viable alternative.

The "Push-Pull" Bottleneck Solution

A common failure mode in engineering is the accumulation of UDP-Glucose and depletion of UDP-Rhamnose.

-

The Push: Overexpress RHM genes (e.g., AtRHM1).

-

The Pull: Co-express a high-affinity UGT (e.g., AtUGT78D1).

-

Substrate Channeling: Fusion proteins (RHM-UGT linkers) can increase local substrate concentration, reducing the diffusion distance for the unstable UDP-Rha intermediate.

Caption: Metabolic engineering design showing the critical RHM overexpression step required to feed the UGT.

References

-

Liu, X., et al. (2020). Enhancing UDP-Rhamnose Supply for Rhamnosylation of Flavonoids in Escherichia coli. Journal of Agricultural and Food Chemistry. Link

-

Zong, G., et al. (2019). Crystal structures of rhamnosyltransferase UGT89C1 from Arabidopsis thaliana reveal the molecular basis of sugar donor specificity.[2] The Plant Journal. Link

-

Wang, Y., et al. (2011). Metabolic engineering of flavonoids in plants and microorganisms.[1] Applied Microbiology and Biotechnology. Link

-

Cheng, J., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling.[3] Analytical Chemistry. Link

-

Ono, E., et al. (2010). Functional differentiation of the glycosyltransferases that contribute to the chemical diversity of bioactive flavonol glycosides in grapevines.[2] The Plant Cell. Link

Sources

- 1. Metabolic engineering of flavonoids in plants and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Ethnopharmacological & Mechanistic Review of Afzelin-Rich Plants

Executive Summary

Afzelin (Kaempferol-3-O-rhamnoside) represents a high-value flavonoid glycoside with a distinct pharmacological profile bridging oncology, neuroprotection, and infectious disease control.[1][2][3][4] Unlike its aglycone parent kaempferol, the rhamnose moiety of afzelin confers unique solubility and receptor-binding kinetics, particularly in the inhibition of LIM Domain Kinase 1 (LIMK1) and the modulation of mitochondrial quality control (Pink1/Parkin) .

This technical guide synthesizes the ethnobotanical utility of afzelin-rich flora with rigorous mechanistic validation. It is designed for drug development professionals seeking to transition this compound from traditional pharmacopeia to clinical candidate status, emphasizing reproducible extraction protocols and defined molecular targets.

Chemical Identity & Botanical Reservoirs

Chemical Structure: Kaempferol-3-O-

Afzelin is not ubiquitously distributed; it concentrates in specific phylogenetic clusters. The following table summarizes high-yield botanical sources verified for ethnopharmacological efficacy.

Table 1: Primary Botanical Sources & Ethnopharmacological Context

| Botanical Source | Family | Traditional Use | Validated Bioactivity | Key Reference |

| Nymphaea odorata | Nymphaeaceae | Antiseptic, astringent | Anticancer (Breast, Prostate) | [1] |

| Cornus macrophylla | Cornaceae | Analgesic, tonic | Antimicrobial (P. aeruginosa) | [2] |

| Pithecellobium dulce | Fabaceae | GI disorders, abortifacient | Antioxidant, Anti-tumor (EAC) | [3] |

| Ribes fasciculatum | Grossulariaceae | Inflammatory diseases | Neuroprotection (Cognition) | [4] |

| Houttuynia cordata | Saururaceae | Detoxification, antiviral | Anti-inflammatory (NF- | [5] |

Mechanistic Architecture

The therapeutic efficacy of afzelin is driven by its ability to act as a pleiotropic modulator of stress-response kinases and transcription factors.

Oncology: The LIMK1 & Apoptosis Axis

Afzelin exhibits a precise mechanism in prostate and breast cancer models by targeting the Rho-GTPase signaling pathway . Specifically, it inhibits LIMK1 , a kinase responsible for phosphorylating cofilin. Inactivation of cofilin leads to actin cytoskeleton stabilization, preventing tumor cell metastasis. Simultaneously, afzelin disrupts the mitochondrial membrane potential (

Inflammation: Dual Inhibition of NF- B & MAPK

In models of acute lung injury and sepsis, afzelin prevents the nuclear translocation of NF-

Visualization: Afzelin Signaling Network

The following diagram illustrates the bifurcated mechanism of action where afzelin induces apoptosis in neoplastic cells while suppressing inflammation in immune cells.

Figure 1: Dual mechanistic pathway of Afzelin targeting LIMK1-mediated metastasis in cancer and NF-κB/MAPK signaling in inflammation.

Technical Workflow: Bioactivity-Guided Isolation

To reproduce the pharmacological effects cited above, researchers must utilize a specific extraction protocol that enriches glycosides while removing interfering tannins and lipophilic debris. The following protocol is standardized based on the isolation from Cornus macrophylla and Pithecellobium dulce.

Protocol: Ethyl Acetate Fractionation

Objective: Isolate high-purity Afzelin (>95%) from crude leaf material.

Reagents: Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Deuterated DMSO (for NMR).

Step-by-Step Methodology:

-

Crude Extraction:

-

Macerate 1 kg of air-dried, powdered leaves in 10 L of 80% aqueous Methanol for 72 hours at room temperature.

-

Rationale: 80% MeOH maximizes glycoside solubility while minimizing chlorophyll extraction compared to pure organic solvents.

-

Filter and concentrate in vacuo at 40°C to obtain the Crude Methanolic Extract (CME).

-

-

Liquid-Liquid Partitioning (The Critical Step):

-

Suspend CME in distilled water.

-

Wash 1: Partition with n-Hexane (1:1 v/v, x3). Discard hexane layer (removes lipids/waxes).

-

Wash 2: Partition aqueous layer with Ethyl Acetate (1:1 v/v, x3). Collect this fraction.

-

Validation: The EtOAc fraction contains the flavonoid glycosides. The subsequent n-Butanol fraction will contain more polar saponins/sugars which are not the target.

-

-

Chromatographic Purification:

-

Subject the EtOAc fraction to Vacuum Liquid Chromatography (VLC) on silica gel.[5]

-

Elute with a gradient of CHCl

:MeOH (100:0 -

Checkpoint: Afzelin typically elutes in fractions around 80:20 to 70:30 (CHCl

:MeOH). Monitor via TLC (Rf ~0.4 in CHCl

-

-

Final Polishing (Preparative HPLC):

-

Column: C18 Reverse Phase (5

m, 250 x 20 mm). -

Mobile Phase: Gradient 10%

100% MeOH in Water over 90 mins. -

Flow Rate: 10 mL/min.[5]

-

Detection: UV at 265 nm and 344 nm (characteristic Flavonol bands).

-

Visualization: Isolation Workflow

Figure 2: Bioactivity-guided fractionation protocol for the isolation of Afzelin from plant matrices.

Neuroprotective & Antimicrobial Frontiers

Beyond oncology, recent data highlights afzelin's capacity to cross the blood-brain barrier (BBB) and penetrate bacterial biofilms.

Neuroprotection (Cholinergic & CREB-BDNF)

In scopolamine-induced amnesia models, afzelin (administered orally) restored cholinergic system activity.

-

Mechanism: Upregulation of CREB (cAMP response element-binding protein) phosphorylation, leading to increased BDNF (Brain-Derived Neurotrophic Factor) expression.

-

Outcome: Enhanced synaptic plasticity and memory retention [4].

Antimicrobial Specificity

Afzelin shows selective efficacy against Pseudomonas aeruginosa, a notorious multidrug-resistant pathogen.

-

MIC: 31

g/mL. -

SAR Insight: The hydroxyl group at C3 and the rhamnose moiety are critical. Removal of the rhamnose (yielding Kaempferol) significantly alters the antibacterial spectrum, suggesting the glycoside is the active pharmacophore for membrane permeation in Gram-negative bacteria [2].

References

-

Zhu, K.C., et al. (2015).[6][7] Afzelin exhibits anti-cancer activity against androgen-sensitive LNCaP and androgen-independent PC-3 prostate cancer cells through the inhibition of LIM domain kinase 1.[8][9] Oncology Letters.

-

Son, J., et al. (2013). Antibacterial Effects of Afzelin Isolated from Cornus macrophylla on Pseudomonas aeruginosa.[5] Molecules.

-

Akter, S., et al. (2022). Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves.[2][10] BMC Complementary Medicine and Therapies.[10]

-

Oh, S.Y., et al. (2021).[1] Central administration of afzelin extracted from Ribes fasciculatum improves cognitive and memory function in a mouse model of dementia. Scientific Reports.[1]

-

Lee, S.B., et al. (2017).[1] Afzelin ameliorates D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure by modulating mitochondrial quality control and dynamics.[1] British Journal of Pharmacology.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Effects of Afzelin Isolated from Cornus macrophylla on Pseudomonas aeruginosa, A Leading Cause of Illness in Immunocompromised Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Kaempferol 3-O-rhamnoside (Afzelin): A Technical Characterization Guide

Executive Summary

Kaempferol 3-O-rhamnoside (Afzelin) represents a critical class of flavonol monoglycosides with significant therapeutic potential in oncology (e.g., MCF-7 proliferation inhibition) and anti-inflammatory pathways. However, its development into a viable drug product is frequently bottlenecked by its thermodynamic behavior —specifically its poor aqueous solubility and susceptibility to glycosidic hydrolysis under non-neutral pH conditions.

This guide provides a rigorous physicochemical framework for characterizing the thermodynamic and kinetic stability of Afzelin. Unlike generic datasheets, this document focuses on the causality between molecular structure and macroscopic stability, providing researchers with the protocols necessary to derive missing thermodynamic constants (

Molecular Architecture & Physicochemical Baseline

The thermodynamic stability of Afzelin is dictated by the energy barrier of its crystal lattice and the lability of the O-glycosidic bond at the C3 position.

Structural Determinants

-

Aglycone Core: Kaempferol (3,5,7,4'-tetrahydroxyflavone) provides a rigid, planar hydrophobic scaffold.

-

Glycosidic Linkage: The

-L-rhamnosyl moiety at C3 disrupts planarity but introduces critical H-bond donors/acceptors. The C3-position is sterically hindered, affecting enzymatic accessibility but remaining vulnerable to acid-catalyzed hydrolysis. -

Crystal Lattice Energy: The high melting point indicates strong intermolecular forces (likely

-

Baseline Physicochemical Data

Note: Values represent consensus from high-purity isolates. Variations often indicate hydration state (pseudo-polymorphism).

| Parameter | Value / Range | Thermodynamic Implication |

| Molecular Formula | MW: 432.38 g/mol | |

| Melting Point ( | 172–174°C (Anhydrous) | High |

| Alt. Melting Point | 152–153°C | Likely a solvate/hydrate form; indicates potential for polymorphic transitions. |

| LogP (Predicted) | ~0.5 – 1.2 | Borderline permeability; solubility-limited absorption (BCS Class II/IV). |

| pKa (Predicted) | ~6.3 (7-OH), ~8.5 (4'-OH) | Ionization at intestinal pH increases solubility but accelerates oxidative degradation. |

Thermodynamics of Solubility & Phase Behavior[1][2]

The solubility of Afzelin is not a static number but a dynamic equilibrium governed by the Gibbs-Helmholtz relationships. Understanding the temperature dependence is crucial for designing stable liquid formulations.[1]

The Van't Hoff Analysis

To determine the thermodynamic parameters of dissolution, solubility must be measured across a temperature range (e.g., 298K to 315K). The relationship is defined by:

Where:

- : Mole fraction solubility

-

: Enthalpy of solution (typically endothermic,

- : Entropy of solution

-

: Gas constant (

Interpretation:

-

Positive

: Solubility increases with temperature. -

High

(from DSC): Indicates the "penalty" to break the crystal lattice is the primary barrier to solubility.

Workflow: Thermodynamic Solubility Determination

Figure 1: Workflow for determining thermodynamic solubility parameters. Note the critical feedback loop to check solid-phase polymorphic changes (e.g., hydrate formation) during equilibration.

Chemical Stability & Degradation Kinetics[4]

Afzelin's chemical stability is threatened by two primary mechanisms: Hydrolysis (cleavage of the rhamnose sugar) and Oxidation (degradation of the polyphenol core).

Hydrolysis (Deglycosylation)

The glycosidic bond at C3 is susceptible to acid-catalyzed hydrolysis.

-

Mechanism: Protonation of the glycosidic oxygen

cleavage -

Kinetics: Typically pseudo-first-order (

). -

Impact: The aglycone (Kaempferol) is significantly less soluble than Afzelin, leading to precipitation in liquid formulations.

Oxidative Degradation

At alkaline pH (

Figure 2: Primary degradation pathways of Afzelin. Acidic conditions favor deglycosylation, while basic conditions drive oxidative fragmentation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Polymorphism

Objective: Determine Melting Point (

-

Preparation: Weigh 2–4 mg of Afzelin into a Tzero aluminum pan. Crimp with a pinhole lid (allows moisture escape if hydrate).

-

Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 200°C.

-

-

Validation:

-

A sharp endotherm at 172–174°C confirms the anhydrous crystalline form.

-

A broad endotherm <120°C suggests water loss (hydrate) or residual solvent.

-

Calculation: Integrate the melting peak to obtain

(J/g). High crystallinity correlates with higher stability but lower dissolution rates.

-

Protocol B: pH-Rate Profile (Hydrolysis Kinetics)

Objective: Determine the pH of maximum stability.

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, and 8.0 (constant ionic strength).

-

Incubation: Dissolve Afzelin (with 1% DMSO cosolvent if needed) to ~50

. -

Sampling: Aliquot at

hours. Quench immediately (e.g., dilute with cold methanol). -

Analysis: HPLC-UV (360 nm).

-

Monitor disappearance of Afzelin peak.

-

Monitor appearance of Kaempferol aglycone peak (

shift).

-

-

Data Treatment: Plot

vs. Time. The slope is-

Expectation: V-shaped profile. Highest stability typically near pH 4–5.

-

Implications for Drug Development

| Challenge | Thermodynamic Cause | Formulation Strategy |

| Precipitation in Stomach | Low pH drives hydrolysis to insoluble aglycone. | Enteric Coating: Protect the glycosidic bond from gastric acid (pH 1.2). |

| Low Oral Bioavailability | High Lattice Energy ( | Amorphous Solid Dispersion (ASD): Disrupt crystal lattice using polymers (HPMC-AS) to create a high-energy transient state. |

| Shelf-life Instability | Hygroscopicity leads to hydrate formation (Mp shift 173°C | Desiccant Packaging: Strict humidity control to prevent pseudopolymorph conversion which alters dissolution rate. |

References

-

FooDB . (n.d.). Compound Kaempferol 3-rhamnoside (FDB016491).[3] Retrieved from [Link]

-

PubChem . (n.d.). This compound (CID 25202794).[4] National Library of Medicine. Retrieved from [Link]

- Oliveira, et al. (2017). Thermal degradation kinetics of kaempferol and quercetin in the pre-formulated of the standardized extracts. International Journal of Pharmacy and Pharmaceutical Sciences. (Contextual grounding for kinetic models).

-

Chen, et al. (2022). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry. Retrieved from [Link]

- Grant, D. J. W., et al. (1984). Non-linear van't Hoff solubility temperature plots and their pharmaceutical interpretation. International Journal of Pharmaceutics. (Methodological basis for solubility analysis).

Sources

- 1. Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Showing Compound Kaempferol 3-rhamnoside (FDB016491) - FooDB [foodb.ca]

- 4. This compound | C21H19O10- | CID 25202794 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Optimization of solvent extraction systems for flavonoid glycosides

Abstract

Flavonoid glycosides (e.g., rutin, hesperidin, isoquercitrin) present a unique extraction challenge due to their amphiphilic nature: a non-polar aglycone core bound to a polar sugar moiety. This duality renders 100% organic solvents inefficient while making pure aqueous extraction kinetically slow. This guide details a protocol for optimizing extraction systems, moving beyond trial-and-error by applying Hansen Solubility Parameters (HSP) and Response Surface Methodology (RSM) . It contrasts traditional hydro-ethanolic systems with next-generation Natural Deep Eutectic Solvents (NADES) , providing a validated workflow for maximizing yield while preserving structural integrity.

Thermodynamic & Kinetic Mechanisms

To optimize extraction, one must first understand the molecular interactions at play.[1] The extraction of flavonoid glycosides is not merely a washing process; it is a mass transfer operation governed by diffusion and solubility.

The Polarity Paradox

Flavonoid glycosides require a solvent system that matches their specific polarity window.

-

Aglycones (e.g., Quercetin): Lipophilic. Soluble in methanol, ethyl acetate, or high-% ethanol.

-

Glycosides (e.g., Rutin): Hydrophilic sugar tail increases polarity.

-

The Solution: Binary solvent systems. Water acts as a swelling agent, expanding the plant cellulose matrix (increasing porosity), while the organic solvent (ethanol) solubilizes the target analyte.

-

Field Insight: Pure ethanol often yields 30-40% less glycoside than 70% ethanol because it dehydrates the plant cell, collapsing the pores and trapping the analyte [1].

-

Mechanism of Action: Ultrasound-Assisted Extraction (UAE)

We utilize UAE in this protocol because it overcomes the diffusion boundary layer.

-

Acoustic Cavitation: The formation and collapse of microbubbles generate shear forces that rupture cell walls.

-

Sonoporation: Increases membrane permeability, allowing solvent influx.

Figure 1: Mass transfer mechanism in Ultrasound-Assisted Extraction (UAE). Water swells the matrix, while cavitation disrupts barriers, facilitating rapid diffusion.

Solvent Selection Strategy

Traditional Binary Systems (Hydro-Ethanolic)

Ethanol is the standard for pharmaceutical/nutraceutical use due to GRAS (Generally Recognized As Safe) status.

-

Starting Point: 60-70% Ethanol (v/v).

-

Adjustment: Increase water content for di- or tri-glycosides; increase ethanol for monoglycosides.

Next-Gen Solvents: NADES (Natural Deep Eutectic Solvents)

NADES are composed of primary metabolites (sugars, amino acids) that form a liquid with a melting point lower than the individual components. They are non-volatile and often outperform methanol.

-

Why they work: They form extensive hydrogen bonding networks that stabilize the hydroxyl groups of flavonoids [2].

-

Recommended NADES:

-

Choline Chloride : Glycerol (1:1) – High efficiency for rutin and quercetin glycosides.[2]

-

Choline Chloride : Urea (1:2) – Excellent for general phenolics.

-

Table 1: Solvent System Comparison

| Parameter | 70% Ethanol (Traditional) | Choline Cl:Glycerol (NADES) | Impact on Extraction |

| Viscosity | Low (< 2 cP) | High (> 200 cP) | NADES requires heat/energy to aid diffusion. |

| Dielectric Constant | ~45 | Tunable | Matches glycoside polarity. |

| Volatility | High | Negligible | NADES is safer but harder to remove downstream. |

| Selectivity | Low (extracts chlorophyll) | High | NADES extracts fewer lipophilic impurities. |

Protocol: Optimization via Response Surface Methodology (RSM)

Do not use "One-Factor-at-a-Time" (OFAT) optimization. It fails to detect interactions (e.g., high temperature might be fine at low time, but degrades compounds at high time). Use a Box-Behnken Design (BBD) .

Phase 1: Pre-Extraction Preparation

-

Drying: Lyophilize (freeze-dry) plant material to <5% moisture. Thermal drying (>60°C) degrades glycosides.

-

Milling: Grind to mesh size 40–60. Too fine = clumping; too coarse = diffusion resistance.

-

Defatting (Optional): If the matrix is oily (seeds), wash with n-hexane first.

Phase 2: Experimental Setup (The DoE)

-

Instrument: Ultrasonic bath (controlled frequency 40kHz) or Probe Sonicator (pulsed mode).

-

Fixed Variables: Frequency (40 kHz), Solid-to-Liquid Ratio (1:30 g/mL).

Key Variables for Optimization:

-

Solvent Concentration (

): 50% – 90% Ethanol.[3] -

Temperature (

): 30°C – 60°C. (Warning: >70°C causes hydrolysis of the sugar moiety). -

Time (

): 10 – 40 minutes.

Phase 3: The Workflow

Figure 2: Optimization workflow using Response Surface Methodology (RSM) to identify critical process parameters.

Phase 4: Execution Steps

-

Weighing: Place 1.0 g of powder into a 50mL centrifuge tube.

-

Solvent Addition: Add 30 mL of the assigned solvent mixture (per DoE run).

-

Sonication: Place in ultrasonic unit. Crucial: Monitor internal temperature. Ultrasound generates heat; use a cooling loop or ice bath to maintain the setpoint (

). -

Centrifugation: 4000 rpm for 10 min. Collect supernatant.

-

Filtration: Filter through 0.45 µm PTFE (for ethanol) or PES (for aqueous) prior to HPLC.

Analytical Validation (HPLC-DAD)

To validate the optimization, you must distinguish between the glycoside and the aglycone.

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[3]

-

-

Gradient: 15% B to 45% B over 20 mins.

-

Detection: 350-360 nm (characteristic Flavonoid Band I absorption).

-

Success Metric: High yield of Glycoside (e.g., Rutin) with low presence of Aglycone (Quercetin). High aglycone levels indicate thermal or enzymatic degradation during extraction.

References

-

Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica. Source: Frontiers in Plant Science (2023). Key Finding: Optimal ethanol concentration was ~59%; 100% ethanol reduced yield significantly. URL:[Link]

-

Efficiency of Natural Deep Eutectic Solvents to Extract Phenolic Compounds. Source: Molecules (MDPI) (2022). Key Finding: Choline Chloride:Glycerol (1:[2][4]1) extracted 2.1x more rutin than methanol.[2] URL:[Link]

-

Optimization of the ultrasound-assisted extraction of flavonoids... using response surface method. Source: PubMed Central (NIH) / Food Sci Biotechnol (2022). Key Finding: Confirms RSM workflow validity; optimal temp 20°C for specific heat-sensitive anthocyanins. URL:[Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Source: MDPI Processes (2023). Key Finding: Explains the thermodynamic "like-dissolves-like" modeling for solvent selection. URL:[Link]

Sources

- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Deep Eutectic Solvents (NADES): Phytochemical Extraction Performance Enhancer for Pharmaceutical and Nutraceutical Product Development - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Mass Spectrometry Characterization of Kaempferol 3-O-rhamnoside (Afzelin)

Application Note: AN-MS-K3R-01

Methodology, Fragmentation Mechanics, and Structural Validation

Executive Summary

This application note provides a comprehensive protocol for the identification and quantification of Kaempferol 3-O-rhamnoside (Afzelin) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While often co-eluted with isomeric flavonoids (e.g., Kaempferol 7-O-rhamnoside), this guide details the specific fragmentation pathways—specifically Retro-Diels-Alder (RDA) mechanisms—required to definitively authenticate the 3-O-glycoside substitution pattern. The protocol emphasizes Negative Ion Mode (ESI-) due to its superior sensitivity for flavonoid glycosides and distinct diagnostic fragment generation.

Target Audience: Analytical Chemists, Pharmacokineticists, and Natural Product Researchers.[1]

Scientific Principles & Fragmentation Logic

The Molecular Architecture

-

Compound: this compound (Afzelin)[2]

-

Formula:

-

Monoisotopic Mass: 432.1056 Da

-

Glycone: Rhamnose (Deoxyhexose, 146 Da)[2]

Ionization Strategy: Why Negative Mode?

While positive mode (

-

Phenolic Acidity: The hydroxyl groups on the A and B rings deprotonate readily, offering higher ionization efficiency.

-

Diagnostic Cleavage: Negative mode promotes specific C-ring cleavages (RDA) that allow for the structural differentiation of isomers, whereas positive mode is dominated by non-specific water and CO losses.

Fragmentation Pathway (Mechanistic Insight)

The fragmentation of Afzelin follows a sequential energy-dependent pathway:

-

Glycosidic Cleavage (Low Energy): The weakest bond is the O-glycosidic linkage at C3. Collision Induced Dissociation (CID) triggers the neutral loss of the rhamnosyl moiety (146 Da), yielding the radical aglycone ion

.-

Transition:

.

-

-

Aglycone Disintegration (High Energy): The resulting Kaempferol ion (

285) undergoes RDA reactions. The most diagnostic is the cleavage of the C-ring bonds 1 and 3 (-

Diagnostic Ion:

(indicative of the di-hydroxyl A-ring resorcinol moiety).

-

Experimental Protocol

Sample Preparation (Self-Validating Workflow)

-

Stock Solution: Dissolve 1 mg standard in 1 mL Methanol (HPLC grade). Store at -20°C.

-

Extraction (Plant Matrix):

-

Lyophilize and grind tissue.

-

Extract 100 mg powder with 5 mL 70% Methanol (aq) .

-

Sonicate for 15 min (< 40°C to prevent degradation).

-

Centrifuge (12,000 x g, 10 min).

-

Filter supernatant (0.22 µm PTFE).

-

LC-MS/MS Parameters

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (

mm, 1.7 µm). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B (0-1 min)

40% B (10 min)

Mass Spectrometry (ESI-):

-

Source Temp: 350°C

-

Capillary Voltage: -2.5 kV

-

Desolvation Gas:

(600 L/hr) -

Collision Gas: Argon

MRM Transition Table (Quantification & Qualification)

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |

| Quantifier | 431.1 | 285.0 | 20 - 25 | Loss of Rhamnose ( |

| Qualifier 1 | 431.1 | 255.0 | 35 | Loss of CO from Aglycone |

| Qualifier 2 | 431.1 | 151.0 | 45 |

Results & Discussion

Fragmentation Pathway Visualization

The following diagram illustrates the stepwise degradation of Afzelin. Note the distinction between the initial glycosidic loss and the subsequent C-ring shattering.

Figure 1: ESI(-) Fragmentation Pathway of this compound showing the transition from glycoside to aglycone and subsequent RDA cleavage.

Differentiating Isomers (The 3-O vs. 7-O Problem)

A critical challenge in flavonoid analysis is distinguishing the 3-O-rhamnoside from the 7-O-rhamnoside.[2][4]

-

3-O-rhamnoside (Afzelin): The

ion ( -

7-O-rhamnoside: Often exhibits a higher ratio of radical ions (

,

Experimental Workflow

The following flowchart ensures data integrity from extraction to analysis.

Figure 2: Analytical workflow for the isolation and detection of Afzelin.

References

-

Kachlicki, P., et al. (2016). "The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results." Molecules. Available at: [Link]

-

Ablajan, K., et al. (2013). "Fragmentation pattern of kaempferol 3,7‐di‐O‐glycoside in negative ion electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Fabre, N., et al. (2001). "Determination of Flavone, Flavonol, and Flavanone Aglycones by Negative Ion Liquid Chromatography Electrospray Ion Trap Mass Spectrometry." Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Application Note: Optimized Preparation of Kaempferol 3-O-rhamnoside (Afzelin) Stock Solutions for In Vitro Assays

Introduction & Scientific Rationale

Kaempferol 3-O-rhamnoside (K3R), also known as Afzelin, is a bioactive flavonoid glycoside exhibiting significant anti-inflammatory, antioxidant, and osteogenic properties. However, like many polyphenolic compounds, its utility in cell culture is frequently compromised by poor aqueous solubility and chemical instability under physiological conditions.

The Challenge: Researchers often observe inconsistent IC50 values or high standard deviations in bioassays involving K3R. This is rarely due to biological variance but rather physical precipitation (the "crashing out" effect) upon introduction to aqueous culture media, or degradation due to improper storage.

The Solution: This guide provides a validated protocol for preparing K3R stock solutions. It moves beyond simple "mixing" instructions to address the thermodynamics of solubilization, the compatibility of solvents with cellular physiology, and the prevention of micro-precipitation events that skew dosage.

Physicochemical Profile & Solvent Strategy

Before handling the compound, one must understand its limitations. K3R consists of a hydrophobic kaempferol aglycone and a rhamnose sugar moiety. While the sugar adds polarity, the molecule remains sparingly soluble in pure water.

Table 1: Critical Physicochemical Parameters

| Parameter | Value / Characteristic | Impact on Protocol |

| Molecular Weight | ~432.38 g/mol | Used for Molarity calculations. |

| Appearance | Yellow crystalline powder | Visual check for dissolution (clear yellow solution). |

| Water Solubility | Very Low (< 0.5 mg/mL) | Do not dissolve directly in media/PBS. |

| DMSO Solubility | High (~20-50 mg/mL) | Primary solvent choice. |

| Ethanol Solubility | Moderate | Secondary choice; evaporates faster than DMSO. |

| Stability | Light & Heat Sensitive | Protect from light; avoid autoclaving. |

The Solvent of Choice: Dimethyl Sulfoxide (DMSO)

DMSO is the standard vehicle for K3R. It disrupts the crystal lattice of the flavonoid effectively. However, DMSO is cytotoxic at high concentrations.

-

Safety Limit: Most mammalian cells tolerate

(v/v) final DMSO concentration. Robust lines (e.g., HeLa, HepG2) may tolerate up to -

Calculation Logic: To achieve a final assay concentration of

while keeping DMSO at

Workflow Visualization

The following diagram illustrates the critical path from powder to cell treatment, highlighting decision points to prevent compound degradation.

Figure 1: Step-by-step workflow for the preparation and handling of this compound stock solutions.

Protocol: Preparation of 10 mM Master Stock

Objective: Prepare 1 mL of 10 mM K3R Master Stock. Materials:

-

This compound (Purity

). -

DMSO (Cell Culture Grade, sterile filtered, anhydrous).

-

Amber microcentrifuge tubes (1.5 mL).

-

Sonicator bath.

Step-by-Step Methodology

-

Calculations:

-

Target Concentration:

( -

Target Volume:

( -

MW of K3R:

. -

Required Mass:

-

(

-

-

Weighing:

-

Weigh approximately

of powder into a sterile amber tube. -

Note: It is more accurate to weigh the powder first and then calculate the exact volume of DMSO needed, rather than trying to hit an exact mass target.

-

Example: If you weigh

, volume needed =

-

-

Dissolution (The Critical Step):

-

Add the calculated volume of high-grade DMSO.

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath for 1-2 minutes at room temperature.

-

Why? Flavonoids can form micro-aggregates invisible to the naked eye. Sonication ensures true molecular dispersion.

-

-

Sterilization:

-

Do not autoclave.

-

If the powder was not sterile, filter the DMSO stock through a 0.2 µm PTFE or Nylon syringe filter .

-

Warning: Do not use Cellulose Acetate (CA) filters; DMSO degrades them, leaching plastics into your stock.

-

-

Aliquoting and Storage:

-

Divide into small aliquots (e.g.,

) to avoid freeze-thaw cycles. -

Store at -20°C (short term, < 1 month) or -80°C (long term, > 6 months).

-

Keep protected from light (wrap boxes in foil).

-

Protocol: Application to Cell Culture

This section addresses the "Crash" phenomenon. When a hydrophobic stock hits an aqueous buffer, it wants to precipitate.

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to a cell dish often causes local precipitation where the droplet hits the media, killing cells in that radius and reducing the effective dose elsewhere.

Procedure:

-

Prepare Intermediate Stock (10x - 100x):

-

Dilute the 10 mM Master Stock into a small volume of pre-warmed culture media (or PBS) in a separate tube.

-

Example: To treat cells at

:-

Take

of -

Add to

of Media. -

Result:

Intermediate solution (1% DMSO). -

Vortex immediately.

-

-

-

Final Treatment:

-

Add

of the Intermediate solution to -

Final Concentration:

. -

Final DMSO:

.

-

Table 2: Dilution Scheme for 10 µM Final Treatment

| Step | Source Solution | Diluent (Media) | Resulting Conc. | DMSO % | Action |

| 1 | 10 mM Master Stock ( | 1.0% | Vortex immediately | ||

| 2 | 10 µM | 0.1% | Add dropwise to cells |

Quality Control & Troubleshooting

Validation

To ensure your stock has not degraded or precipitated:

-

Absorbance Check: Dilute an aliquot 1:1000 in ethanol and check UV-Vis absorbance. K3R typically has maxima around 265 nm and 345 nm [1]. A loss in peak height indicates degradation.

-

Visual Check: Before every use, hold the amber tube up to a light source. If you see turbidity or crystals at the bottom, discard the aliquot . Re-solubilizing via heat is risky as it may degrade the glycoside bond.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Shock dilution from 100% DMSO to water. | Use the "Intermediate Dilution" method described above. |

| Cytotoxicity in Control | DMSO concentration > 0.5%. | Ensure final DMSO is |

| Variable IC50 data | Inconsistent pipetting of viscous DMSO. | Use positive displacement pipettes or wash the tip in the diluent when transferring small DMSO volumes. |

| Filter Clogging | Incompatible membrane material. | Switch to PTFE or Nylon filters. Avoid PVDF or Cellulose Acetate for concentrated DMSO. |

References

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Application Note: Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of Afzelin in Plasma Samples

Abstract

This application note presents a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) cleanup of afzelin from plasma samples, designed for researchers, scientists, and professionals in drug development. Afzelin, a flavonoid glycoside with demonstrated therapeutic potential, requires a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive, step-by-step methodology for a reversed-phase SPE procedure, followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis. The protocol is designed to ensure high recovery, minimize matrix effects, and deliver reproducible results, adhering to the principles of bioanalytical method validation.

Introduction: The Rationale for Afzelin Quantification in Plasma

Afzelin, a kaempferol-3-O-rhamnoside, is a naturally occurring flavonoid found in various medicinal plants.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. To accurately assess the pharmacokinetic profile of afzelin—how it is absorbed, distributed, metabolized, and excreted (ADME)—a sensitive and selective analytical method for its quantification in biological fluids like plasma is essential.

Plasma presents a complex matrix containing proteins, lipids, salts, and other endogenous components that can interfere with the analysis of target analytes.[2] Solid-phase extraction (SPE) is a powerful sample preparation technique that effectively removes these interferences, concentrates the analyte of interest, and facilitates a solvent switch to a mobile phase-compatible solution, thereby enhancing the sensitivity and reliability of subsequent analytical measurements.[3] This application note details a reversed-phase SPE protocol optimized for the cleanup of afzelin in plasma samples prior to LC-MS/MS analysis.

Foundational Principles: Selecting the Right SPE Strategy for Afzelin

The selection of an appropriate SPE strategy is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Physicochemical Properties of Afzelin

Afzelin is a flavonoid glycoside, possessing both a relatively non-polar aglycone backbone (kaempferol) and a polar rhamnose sugar moiety. This amphiphilic nature makes reversed-phase SPE an ideal choice for its extraction from an aqueous matrix like plasma. In reversed-phase SPE, a non-polar stationary phase retains the analyte through hydrophobic interactions, while polar interferences are washed away.

The Challenge of the Plasma Matrix

The primary challenge in analyzing plasma samples is the high abundance of proteins, which can precipitate and clog analytical columns, and phospholipids, which are a major source of matrix effects in LC-MS/MS analysis. Therefore, a robust sample pretreatment step is crucial before SPE. Protein precipitation is a common and effective method to remove the bulk of proteins from plasma samples.[4][5][6]

Furthermore, in vivo, flavonoids like afzelin can be metabolized into glucuronidated or sulfated conjugates.[7][8][9] To quantify the total afzelin concentration, an enzymatic hydrolysis step to cleave these conjugates and convert them back to the parent afzelin may be necessary.

Experimental Workflow: From Plasma to Pure Analyte

The following diagram illustrates the comprehensive workflow for the SPE cleanup of afzelin in plasma samples.

Caption: Workflow for SPE cleanup of afzelin in plasma.

Detailed Protocol: A Step-by-Step Guide

This protocol is designed for a standard reversed-phase C18 SPE cartridge. All steps should be performed in a fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

| Reagent/Material | Grade |

| Afzelin analytical standard | ≥98% purity |

| Internal Standard (IS) (e.g., Quercitrin) | ≥98% purity |

| Methanol | HPLC grade |

| Acetonitrile | HPLC grade |

| Formic acid | LC-MS grade |

| Water | Deionized, 18.2 MΩ·cm |

| β-glucuronidase/sulfatase | from Helix pomatia |

| Zinc Sulfate | Analytical grade |

| C18 SPE Cartridges | e.g., 100 mg, 3 mL |

| Human Plasma (blank) | Sourced from a reputable supplier |

Sample Pretreatment

-

Internal Standard Spiking: To a 200 µL aliquot of plasma sample, add 10 µL of the internal standard (IS) working solution (e.g., Quercitrin in methanol). The use of a structurally similar internal standard is crucial for accurate quantification.

-

(Optional) Enzymatic Hydrolysis: For the determination of total afzelin, add 25 µL of β-glucuronidase/sulfatase solution in acetate buffer (pH 5.0) to the plasma sample. Incubate at 37°C for 2 hours. This step cleaves glucuronide and sulfate conjugates.[10]

-

Protein Precipitation: Add 600 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.[11] The acidic condition helps in precipitating proteins and keeping the analyte in a stable form. Vortex for 1 minute.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube for SPE processing.

Solid-Phase Extraction Procedure

The following steps outline the SPE procedure using a C18 cartridge.

Caption: Step-by-step SPE procedure.

-

Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it. This step activates the stationary phase.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. This prepares the cartridge for the aqueous sample.

-

Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Follow with a second wash using 1 mL of deionized water to remove any remaining salts.

-

-

Elution: Elute the retained afzelin and IS from the cartridge with 1 mL of methanol into a clean collection tube.

Post-Extraction Processing

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis: Detection and Quantification

A validated LC-MS/MS method is essential for the sensitive and selective quantification of afzelin.

Proposed LC-MS/MS Parameters

| Parameter | Recommended Condition |

| LC Column | C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, increase to 90% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Afzelin: m/z 431.1 → 285.0; Quercitrin (IS): m/z 447.2 → 301.0 |

| Collision Energy | To be optimized for the specific instrument |

Note: The MRM transitions are based on the expected fragmentation patterns of afzelin and a potential internal standard, quercitrin.[3] These should be optimized for the specific mass spectrometer being used.

Method Validation: Ensuring Trustworthy Results

A bioanalytical method must be validated to ensure its reliability for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as those from the FDA or EMA. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements, respectively.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[12]

-

Matrix Effect: The influence of co-eluting endogenous components from the plasma on the ionization of the analyte.[13][14]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion: A Foundation for Reliable Bioanalysis

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the cleanup of afzelin in plasma samples. By effectively removing interfering substances, this method enables accurate and precise quantification of afzelin by LC-MS/MS, which is crucial for advancing the understanding of its pharmacokinetic properties and therapeutic potential. This protocol serves as a strong foundation for researchers and scientists, and with proper validation, it can be confidently implemented in regulated bioanalytical studies.

References

-

A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. PubMed. Available at: [Link]

-

Changes in plasma concentration of flavonoids after ingestion of a flavonoid-rich meal prepared with basic foodstuffs. Functional Food Center/Food Science Publisher. Available at: [Link]

-

Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. MDPI. Available at: [Link]

-

Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry. JoVE. Available at: [Link]

-

Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science. Available at: [Link]

-

Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. ResearchGate. Available at: [Link]

-

Simultaneous determination of three active flavonoids in rat plasma by HPLC-MS/MS: Application to a comparative pharmacokinetic investigation after oral administration of Schizonepeta tenuifolia aqueous extract with and without its volatile oil. Acta Chromatographica. Available at: [Link]

-

Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

-

Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. PubMed. Available at: [Link]

-

Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. PMC. Available at: [Link]

-

Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography. ResearchGate. Available at: [Link]

-

Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. Available at: [Link]

-

LC-MS guided the efficient isolation of afzelin and quercitrin from herbal plants. ResearchGate. Available at: [Link]

-

In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Semantic Scholar. Available at: [Link]

-

Representative chromatograms of Afzelin from LC-MS metabolomic analysis... ResearchGate. Available at: [Link]

-

How to determine recovery and matrix effects for your analytical assay. Biotage. Available at: [Link]

-

Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. NIH. Available at: [Link]

-